CY3-SE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

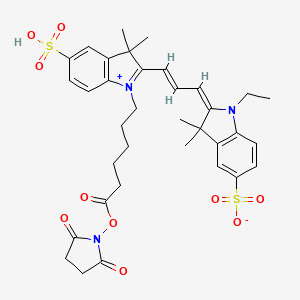

(2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVMUUCAZOFIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N3O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146368-16-3 |

Source

|

| Record name | Cy3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

CY3-SE: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, nucleic acids, and other biomolecules.[1][2] Its succinimidyl ester derivative, CY3-SE, is a popular amine-reactive compound that forms stable covalent bonds with primary amines on target molecules.[3][4] This technical guide provides an in-depth overview of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and a summary of its key quantitative properties.

Core Properties of this compound

This compound is valued for its bright fluorescence, photostability, and pH insensitivity within the physiological range.[5][6] It is a versatile tool for a variety of fluorescence-based applications, including microscopy, flow cytometry, and immunocytochemistry.[1][2]

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.

| Property | Value | References |

| Excitation Maximum (λex) | ~550 - 555 nm | [5][6][7][8] |

| Emission Maximum (λem) | ~568 - 570 nm | [5][9][10][11][12] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6][8][10][12] |

| Quantum Yield (Φ) | ~0.15 - 0.31 | [6][8][10][12] |

| Molecular Weight | ~727.84 g/mol | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily focusing on the labeling of proteins.

Protein Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of a protein with a molecular weight greater than 20 kDa.[13]

Materials and Reagents:

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography column like G-25)[13]

-

Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against the Labeling Buffer before labeling.[13][14] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[15][16]

-

Dye Solution Preparation: Immediately before use, bring the vial of this compound to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[3]

-

Labeling Reaction: Add the this compound stock solution to the protein solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[15] The optimal ratio may need to be determined experimentally. Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.[4]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[13] Equilibrate the column with the Elution Buffer. Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will elute first as a colored band.[13] The free dye will move more slowly and should be discarded.[13]

-

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).[13]

Mandatory Visualizations

Experimental Workflow for Protein Labeling with this compound

Caption: Workflow for protein labeling and purification with this compound.

Generic Immunofluorescence Workflow Using a CY3-Labeled Secondary Antibody

Caption: General workflow for immunofluorescence using a CY3-conjugated antibody.

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. lifetein.com [lifetein.com]

- 3. biotium.com [biotium.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. benchchem.com [benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. ulab360.com [ulab360.com]

- 16. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to CY3-SE for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 3-Succinimidyl Ester (CY3-SE) for the fluorescent labeling of proteins. CY3 is a bright, orange-fluorescent dye widely used for conjugating to proteins and nucleic acids, enabling visualization and tracking in various biological applications.[1][2][3] This document details the core principles of this compound chemistry, experimental protocols for protein conjugation, and the presentation of key quantitative data.

Core Principles of this compound Protein Conjugation

This compound is an amine-reactive fluorescent probe.[4] The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH2) found on the N-terminus of proteins and the side chains of lysine residues.[5] This reaction forms a stable, covalent amide bond, ensuring the permanent attachment of the CY3 dye to the protein of interest.[1] The reaction is most efficient under slightly alkaline conditions (pH 8.2 - 9.0), where the primary amines are deprotonated and thus more nucleophilic.[5][6][7]

The inherent brightness and photostability of the CY3 fluorophore make it an excellent choice for a variety of applications, including immunocytochemistry, flow cytometry, fluorescence microscopy, and in situ hybridization (FISH).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its use in protein conjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₁N₃O₁₀S₂ | [4] |

| Molecular Weight | 727.8 g/mol | [4] |

| Excitation Maximum (λex) | ~550 nm | [1][4] |

| Emission Maximum (λem) | ~570 nm | [1][4] |

| Solubility | Soluble in DMSO and DMF | [4][8] |

Table 2: Recommended Reaction Conditions for this compound Protein Conjugation

| Parameter | Recommended Range | Notes | Reference |

| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at lower concentrations. | [5][7][9] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine). | [5][6][7] |

| Reaction pH | 8.2 - 9.0 | Optimal for deprotonation of primary amines. | [5][6][7] |

| Dye:Protein Molar Ratio | 10:1 (starting point) | May require optimization (e.g., 5:1 to 20:1). | [7][10] |

| Reaction Time | 1 - 6 hours | [8][10] | |

| Reaction Temperature | Room Temperature | [8][10] |

Experimental Protocols

This section outlines a detailed methodology for the conjugation of this compound to a protein of interest.

Materials and Reagents

-

Protein of interest (in an amine-free buffer)

-

This compound (NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Detailed Methodology

1. Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES).[5] If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against a suitable amine-free buffer.[6][7]

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[5][7][9]

-

Adjust the pH of the protein solution to 8.2-8.5 using the reaction buffer.[5]

2. This compound Stock Solution Preparation:

-

Bring the vial of this compound to room temperature.

-

Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL or 10 mM.[6][7] This stock solution should be prepared fresh before use.

3. Labeling Reaction:

-

Add the appropriate volume of the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a common starting point).[7][10]

-

Mix the reaction gently and incubate for 1-6 hours at room temperature, protected from light.[8][10]

4. Purification of the Labeled Protein:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[7]

-

Equilibrate the column with elution buffer (PBS, pH 7.4).[11]

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with the elution buffer. The first colored band to elute will be the CY3-labeled protein, while the free dye will elute later.[11]

-

Collect the fractions containing the labeled protein.

5. Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for CY3).

Visualizations

Signaling Pathway Application

Caption: Visualization of a signaling pathway using a CY3-labeled ligand.

Experimental Workflow

Caption: Workflow for this compound protein conjugation and purification.

Chemical Reaction Mechanism

Caption: Reaction of CY3-NHS ester with a primary amine on a protein.

References

- 1. lifetein.com [lifetein.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 4. caymanchem.com [caymanchem.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. assaygenie.com [assaygenie.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. benchchem.com [benchchem.com]

CY3-SE Fluorescent Dye: A Technical Guide for Researchers

An in-depth guide to the properties, applications, and experimental protocols of CY3-SE, a versatile fluorescent dye for labeling biomolecules in research and drug development.

This compound (Succinimidyl Ester), a member of the cyanine dye family, is a bright, orange-red fluorescent dye widely employed in the life sciences for the covalent labeling of biomolecules.[1][2] Its robust photostability, high quantum yield, and reactivity towards primary amines make it an invaluable tool for a multitude of applications, including fluorescence microscopy, immunocytochemistry, flow cytometry, and genomic studies.[2][3][4] This guide provides a detailed overview of this compound's properties, common uses, and comprehensive experimental protocols to aid researchers in its effective application.

Core Properties of this compound

This compound is characterized by its distinct spectral properties, high molar extinction coefficient, and good quantum yield, which contribute to its bright fluorescent signal.[4] The succinimidyl ester functional group allows for the efficient and stable covalent labeling of primary amines, such as those found on lysine residues in proteins and amino-modified oligonucleotides.[3][5]

Quantitative Spectroscopic and Physicochemical Data

The optical properties of this compound can vary slightly depending on its conjugation partner and the local microenvironment.[4][6] The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Excitation Maximum (λex) | ~550 - 555 nm | [2][3][4][7] |

| Emission Maximum (λem) | ~568 - 572 nm | [3][4][8][9] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4][8][9] |

| Quantum Yield (Φ) | ~0.15 - 0.31 | [4][5][8][9] |

| Molecular Weight | ~727.84 g/mol | [8] |

Note: Values can vary depending on the specific formulation (e.g., sulfo- vs. non-sulfonated) and the solvent environment.

Common Research Applications

The versatility and bright fluorescence of this compound make it suitable for a wide array of applications in molecular and cellular biology.

-

Fluorescence Microscopy: this compound is frequently used to label proteins and nucleic acids for visualization in cellular structures.[1][4] Its compatibility with common filter sets, such as those for TRITC (tetramethylrhodamine), makes it readily adaptable for many microscopy setups.[1]

-

Immunofluorescence (IF) and Immunocytochemistry (ICC): A primary application of this compound is the labeling of antibodies.[2][4] CY3-conjugated secondary antibodies are used to detect the presence and subcellular localization of specific target proteins.[4][7]

-

Fluorescence In Situ Hybridization (FISH): In genomics, this compound is employed to label oligonucleotide probes for the detection of specific DNA or RNA sequences within cells, allowing for the spatial mapping of genetic material.[2][3][7]

-

Flow Cytometry: CY3-labeled antibodies are utilized to identify and sort cell populations based on the expression of specific cell surface or intracellular proteins.[1][2]

-

Förster Resonance Energy Transfer (FRET): CY3 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions.[4]

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins and nucleic acids with this compound.

Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The optimal molar ratio of dye to protein may need to be determined empirically for each specific protein.

1. Reagent Preparation:

- Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), at a concentration of 2-10 mg/mL.[5][10][11] Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be avoided.[10] If necessary, perform a buffer exchange using dialysis or a spin column.[10]

- This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[5][10][12] Vortex to ensure complete dissolution.

2. Labeling Reaction:

- Add the this compound stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[5][12]

- Mix the reaction gently by pipetting or inversion. Avoid vigorous vortexing, which can denature the protein.[12]

- Incubate the reaction for 1 hour at room temperature in the dark, with gentle shaking or rotation.[10][11]

3. Purification of the Labeled Protein:

- Remove unreacted, hydrolyzed dye from the labeled protein using a spin column or gel filtration column (e.g., Sephadex G-25).[10][11]

- Follow the manufacturer's instructions for the chosen purification method. The labeled protein will be collected in the eluate.

4. Storage:

- Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light.[11] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C.[11]

Diagram of this compound Labeling Reaction

Caption: Covalent labeling of a protein with this compound.

Diagram of a General Experimental Workflow

Caption: A typical experimental workflow using this compound.

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. lifetein.com [lifetein.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 6. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. assaygenie.com [assaygenie.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to CY3-SE for Labeling Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in labeling oligonucleotides with Cyanine 3-Succinimidyl Ester (CY3-SE). This document details the core chemistry, experimental protocols, and applications of CY3-labeled oligonucleotides, with a focus on providing actionable data and methodologies for professionals in research and drug development.

Introduction to CY3 and Oligonucleotide Labeling

Cyanine 3 (Cy3) is a bright, orange-fluorescent dye belonging to the cyanine family of synthetic polymethine dyes. It is widely used for labeling biomolecules, including oligonucleotides, due to its high fluorescence quantum yield, photostability, and good water solubility. The succinimidyl ester (SE) functional group of CY3 is highly reactive towards primary amines, making it an ideal choice for covalently attaching the dye to amine-modified oligonucleotides.[1]

CY3-labeled oligonucleotides are critical tools in a variety of molecular biology applications, including:

-

Real-Time PCR: As reporter moieties in TaqMan probes, Scorpion primers, and Molecular Beacons.[2]

-

Fluorescence In-Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.[2]

-

Microarrays: For gene expression analysis and genotyping.

-

Förster Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore in studies of molecular interactions and dynamics.

The Chemistry of this compound Labeling

The fundamental reaction for labeling an oligonucleotide with this compound is the nucleophilic attack of a primary amine on the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1] To be labeled with this compound, an oligonucleotide must first be synthesized with a primary amine modification, typically at the 5' or 3' terminus, or internally via an amino-modified nucleotide.[3]

The reaction is highly pH-dependent, with optimal labeling efficiency occurring in the pH range of 8.0 to 9.0. It is crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the amino-modified oligonucleotide for reaction with the this compound.

Quantitative Data for this compound Labeling

The following tables summarize key quantitative parameters for the successful labeling of oligonucleotides with this compound.

Table 1: Spectral Properties of CY3

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~550-555 nm | [2][4] |

| Emission Maximum (λem) | ~568-570 nm | [2][3] |

| Molar Extinction Coefficient (ε) at λmax | ~150,000 cm⁻¹M⁻¹ | [5] |

| Correction Factor (CF) at 260 nm | ~0.08 | [5] |

Table 2: Recommended Reaction Conditions for Oligonucleotide Labeling

| Parameter | Recommended Value | Notes |

| Oligonucleotide | ||

| Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |

| Modification | 5' or 3' primary amine | Internal modifications are also possible. |

| This compound | ||

| Molar Ratio (Dye:Oligo) | 5:1 to 20:1 | Optimal ratio should be determined empirically.[6] |

| Solvent | Anhydrous DMSO or DMF | Prepare fresh before use. |

| Reaction Buffer | ||

| Composition | 0.1 M Sodium Bicarbonate or Sodium Borate | Avoid buffers containing primary amines (e.g., Tris). |

| pH | 8.0 - 9.3 | Optimal labeling occurs in this range.[5][7] |

| Incubation | ||

| Temperature | Room Temperature (20-25°C) | |

| Time | 1 - 2 hours | Can be extended for lower concentrations or less reactive amines. |

| Light Conditions | Protect from light | CY3 is photosensitive. |

Experimental Protocols

Reagent Preparation

-

Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a concentration of 100 µM. Verify the concentration by measuring the absorbance at 260 nm (A260).

-

Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5 with NaOH.

-

This compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. This solution is moisture-sensitive and should be used promptly.[7]

Labeling Reaction

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide and the labeling buffer.

-

Add the desired molar excess of the this compound stock solution to the oligonucleotide solution.

-

Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Oligonucleotide

Purification is critical to remove unreacted this compound, which can interfere with downstream applications. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[3]

-

Method: Ion-pair reversed-phase HPLC.[8]

-

Column: C18 column.[9]

-

Mobile Phase: A gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).

-

Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and ~550 nm (for CY3).

-

Collection: Collect the fractions that show a dual-absorbance peak, corresponding to the CY3-labeled oligonucleotide.

-

Post-Purification: Combine the pure fractions and remove the solvent by vacuum centrifugation.

Quality Control: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each oligonucleotide. It is determined using UV-Vis spectrophotometry.[10]

-

Measure Absorbance: Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and at the absorbance maximum of CY3 (~552 nm, Amax).[5]

-

Calculate DOL: Use the following formula:

DOL = (Amax × εoligo) / [(A260 - (Amax × CF260)) × εdye]

-

Amax: Absorbance at the λmax of CY3 (~552 nm).

-

A260: Absorbance at 260 nm.

-

εoligo: Molar extinction coefficient of the oligonucleotide at 260 nm (can be estimated based on the sequence).

-

εdye: Molar extinction coefficient of CY3 at Amax (~150,000 cm⁻¹M⁻¹).[5]

-

CF260: Correction factor for the dye's absorbance at 260 nm (~0.08 for Cy3).[5]

-

Applications and Signaling Pathways

TaqMan Probes in Real-Time PCR

TaqMan probes are dual-labeled oligonucleotides with a reporter dye (e.g., CY3) at the 5' end and a quencher dye at the 3' end.[1] The probe is designed to anneal to a specific sequence within the PCR amplicon. The proximity of the quencher to the reporter suppresses the reporter's fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[2]

Molecular Beacons

Molecular beacons are single-stranded oligonucleotide probes that form a stem-loop structure.[11] A fluorophore (e.g., CY3) is attached to one end and a quencher to the other. In the "closed" hairpin conformation, the fluorophore and quencher are in close proximity, and fluorescence is quenched. When the loop sequence of the molecular beacon hybridizes to its complementary target sequence, the beacon undergoes a conformational change, separating the fluorophore and quencher and resulting in a fluorescent signal.[12]

References

- 1. TaqMan® Probes | TaqMan® probe design tips | TaqMan® design tutorial [premierbiosoft.com]

- 2. TaqMan - Wikipedia [en.wikipedia.org]

- 3. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.dutscher.com [pdf.dutscher.com]

- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 7. genecopoeia.com [genecopoeia.com]

- 8. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. Molecular Beacons [premierbiosoft.com]

- 12. Molecular Beacons [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of CY3-SE with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the use of Cyanine3 N-hydroxysuccinimidyl ester (CY3-SE) in labeling primary amines on biomolecules. It is intended to serve as a technical resource for professionals in research and drug development.

Core Mechanism: Covalent Amide Bond Formation

This compound is a fluorescent labeling reagent widely used to conjugate the bright, orange-fluorescent Cy3 dye to proteins, peptides, and amine-modified nucleic acids.[1] The core of its functionality lies in the N-hydroxysuccinimidyl (NHS) ester group, a highly reactive functional group that specifically targets primary aliphatic amines.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The unprotonated primary amine (-NH₂) on the target biomolecule, typically the ε-amino group of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile.[] It attacks the electrophilic carbonyl carbon of the NHS ester.[]

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[]

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is released as a leaving group.[]

-

Stable Amide Bond Formation: The final product is a stable, covalent amide bond linking the Cy3 dye to the target molecule.[2][] This bond is highly stable and not subject to hydrolysis under typical physiological conditions.[]

The reaction is efficient and rapid, often reaching completion within an hour at room temperature.[][4]

Figure 1: this compound Reaction Mechanism with a Primary Amine.

Key Factors Influencing Labeling Efficiency

Several parameters must be carefully controlled to ensure optimal and reproducible conjugation. The interplay of these factors dictates the success of the labeling reaction versus competing side reactions, primarily the hydrolysis of the NHS ester.

-

pH: This is the most critical parameter. The reaction requires the amine to be in its deprotonated, nucleophilic state (-NH₂). Therefore, the pH of the reaction buffer must be above the pKa of the primary amine. A pH range of 8.0 to 9.0 is generally considered optimal.[5][6][7] While a higher pH increases the concentration of the nucleophilic amine, it also significantly accelerates the hydrolysis of the NHS ester, which competes with the aminolysis reaction.[][6] Optimal labeling has been reported at pH 8.3-9.3.[6][7]

-

Buffer Composition: The reaction buffer must be free of primary amines. Buffers such as Tris and glycine are unsuitable as they will compete with the target molecule for reaction with the this compound dye.[4][5][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.[6]

-

Concentration: Higher protein concentrations (2-10 mg/mL) generally improve labeling efficiency.[5][6] The molar ratio of dye to protein is also crucial. An excess of the this compound dye is typically used to drive the reaction, with an optimal molar ratio often around 10:1.[5] However, excessive labeling can lead to self-quenching of the fluorophore, reducing the overall fluorescence intensity.[1][7]

-

Solvent: this compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution immediately before use.[6][8] Care must be taken to avoid moisture, as the NHS ester is susceptible to hydrolysis.[9]

Figure 2: Relationship between reaction factors and outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its use in labeling reactions.

| Parameter | Value / Range | Reference |

| Excitation Wavelength (λex) | ~550-555 nm | [1] |

| Emission Wavelength (λem) | ~568-570 nm | [4][8] |

| Optimal Reaction pH | 8.0 - 9.0 | [5][6][8] |

| Recommended Protein Concentration | 2 - 10 mg/mL | [5][6] |

| Recommended Molar Ratio (Dye:Protein) | ~10:1 to 20:1 | [5][7] |

| Typical Reaction Time | 1 - 6 hours | [4][8] |

| Typical Reaction Temperature | Room Temperature or 4°C | [][8] |

| Solubility | Soluble in organic solvents (DMSO, DMF), insoluble in water |

Experimental Protocols

This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required depending on the specific protein.

A. Reagent Preparation:

-

Protein Preparation: The protein solution should be prepared at a concentration of 2-10 mg/mL.[5][6] Crucially, the protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[4] If the protein is in a buffer like Tris or glycine, buffer exchange must be performed via dialysis or spin column filtration.[4]

-

This compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[4][5] Vortex briefly to ensure complete dissolution.[5]

B. Labeling Reaction:

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently mixing. An initial molar ratio of 10:1 (dye:protein) is a good starting point.[5]

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 4-6 hours at 4°C, protected from light.[4][8] Gentle mixing during incubation can improve efficiency.

C. Purification:

-

After incubation, the unreacted, free this compound dye must be removed from the labeled protein conjugate.

-

Common purification methods include:

-

Spin Column Chromatography: Use a desalting spin column appropriate for the molecular weight of the protein. This is a rapid method suitable for small sample volumes.[4]

-

Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove the small molecular weight dye.[8]

-

High-Performance Liquid Chromatography (HPLC): This method can be used for high-purity preparations.[8]

-

D. Characterization (Optional but Recommended):

-

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).

Figure 3: General experimental workflow for protein labeling.

Direct labeling of unmodified DNA or RNA is not possible with this compound. Labeling is achieved by first incorporating an amine-modified nucleotide during synthesis or enzymatic reaction, followed by conjugation.

A. Incorporation of Amine-Modified Nucleotide:

-

Synthesize an oligonucleotide with an amino-modifier C6 dT or use PCR/reverse transcription with aminoallyl-dUTP to incorporate primary amines into the nucleic acid strand.

B. Conjugation Reaction:

-

Resuspend the amine-modified nucleic acid in an amine-free buffer, such as 0.1 M sodium carbonate buffer (pH 9.0).[9]

-

Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.[9]

-

Add the this compound solution to the nucleic acid solution and incubate for 1 hour at room temperature in the dark.[9]

C. Purification:

-

Purify the labeled nucleic acid using a PCR purification spin column or ethanol precipitation to remove unincorporated dye and salts.[9]

-

The degree of labeling can be assessed by measuring absorbance at 260 nm (for nucleic acid) and 550 nm (for Cy3).[9]

References

- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 4. assaygenie.com [assaygenie.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. pdf.dutscher.com [pdf.dutscher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ccr.cancer.gov [ccr.cancer.gov]

solubility and storage conditions for CY3-SE

An In-depth Technical Guide to the Solubility and Storage of CY3-SE

This guide provides comprehensive technical information on the (Cyanine3 N-hydroxysuccinimidyl ester), a widely used fluorescent dye in biological research. The following sections detail the appropriate solvents for dissolution, recommended storage protocols to maintain dye stability, and step-by-step experimental procedures for its use in labeling biomolecules.

Solubility of this compound

This compound is an amine-reactive fluorescent probe that is commonly used for labeling nucleic acids and proteins.[1] The solubility of this compound can vary depending on its form (sulfonated or non-sulfonated) and the intended application. The sulfonated version, Sulfo-Cy3-SE, exhibits enhanced water solubility.[2][3]

For the non-sulfonated this compound, organic solvents are typically required to prepare stock solutions.[4][5] Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][6] Once dissolved in an organic solvent, the stock solution can be added to an aqueous reaction buffer for labeling biomolecules. It is crucial to ensure the final concentration of the organic solvent is low enough to not denature the protein or nucleic acid being labeled.[7]

Quantitative Solubility Data

| Compound | Solvent | Concentration | Notes |

| This compound | N,N-dimethylformamide (DMF) | ≥ 10 mg/mL | Recommended for preparing stock solutions.[4][8] |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions.[1][6] |

| Sulfo-Cy3-SE | Water | Soluble | The sulfonated form is water-soluble.[2][6] |

| Sulfo-Cy3 carboxylic acid | Water, DMF, DMSO | Well soluble (0.55 M in DMSO) | A related compound with good solubility in aqueous and organic solvents.[9] |

Storage and Stability of this compound

Proper storage of this compound is critical to prevent degradation and loss of reactivity. Both the solid, powdered form and dissolved stock solutions require specific conditions to maintain their stability over time.

Storage Recommendations

| Form | Temperature | Duration | Conditions |

| Solid | -20°C | ≥ 4 years | Store in a dry, cool, and well-ventilated place.[1][10] |

| Stock Solution in DMF/DMSO | -20°C | 1 month | Sealed storage, protected from moisture and light.[4] |

| Stock Solution in DMF/DMSO | -80°C | 6 months | Sealed storage, protected from moisture and light.[4] |

| Labeled Conjugates | 2–8°C | Short-term | Store in the dark.[11] |

| Labeled Conjugates | -20°C or -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles.[8] |

It is recommended to aliquot stock solutions to prevent inactivation from repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for subsequent use in labeling reactions.

-

Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Add an appropriate volume of anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration (e.g., 10 mg/mL).[8]

-

Vortex the vial until the dye is completely dissolved.[8]

-

The stock solution is now ready for use in labeling reactions. For storage, it is recommended to aliquot the solution into smaller volumes and store at -20°C or -80°C, protected from light and moisture.[4]

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein.

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of at least 2 mg/mL.[8] The optimal protein concentration is typically around 10 mg/mL.[8]

-

pH Adjustment: Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate.[12][13] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the dye.[8][11]

-

Reaction Mixture: Add the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1, but this may need to be optimized for different proteins.[12]

-

Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes in the dark, with occasional gentle mixing.[8][11][12]

-

Purification: Separate the labeled protein from the unreacted dye using gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[4][8][11]

Visual Workflows

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. goldbio.com [goldbio.com]

- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

A Fundamental Guide to CY3-SE Bioconjugation for Researchers and Drug Development Professionals

An in-depth technical guide on the core principles, experimental protocols, and applications of CY3-SE bioconjugation, tailored for researchers, scientists, and professionals in drug development.

Introduction

Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely utilized in the life sciences for labeling a diverse range of biomolecules, including proteins, antibodies, and nucleic acids.[1][2] Its succinimidyl ester derivative, this compound (also known as Cy3 NHS ester), is a popular amine-reactive compound that facilitates the covalent attachment of the Cy3 fluorophore to primary amines on target molecules.[3] This bioconjugation technique is instrumental in various applications, such as immunocytochemistry, flow cytometry, genomics, and Förster Resonance Energy Transfer (FRET)-based assays, enabling the visualization and tracking of biological processes.[1][2] This guide provides a comprehensive overview of the fundamental principles of this compound bioconjugation, detailed experimental protocols, and key quantitative data to empower researchers in their experimental design and execution.

Core Principles of this compound Bioconjugation

The foundation of this compound bioconjugation lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of this compound and primary amine groups (-NH2) present on biomolecules.[3] These primary amines are typically found at the N-terminus of proteins and on the side chain of lysine residues.[4] The reaction, which forms a stable amide bond, is most efficient under slightly basic conditions, typically at a pH of 8.2 to 8.5.[3][4] At this pH, the primary amines are deprotonated and thus more nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This leads to the release of the NHS leaving group and the formation of a robust covalent linkage between the Cy3 dye and the biomolecule.

It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), MES, or HEPES, as buffers containing primary amines like Tris or glycine will compete with the target biomolecule for reaction with the this compound, thereby reducing labeling efficiency.[4][5]

Quantitative Data for this compound Bioconjugation

The following tables summarize key quantitative data for CY3 and this compound, providing essential parameters for experimental planning and data analysis.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~550-555 nm | [3][6] |

| Emission Maximum (λem) | ~568-570 nm | [3][6] |

| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | [7][8] |

| Quantum Yield (Φ) | 0.15 - 0.31 | [7][9] |

| Molecular Weight | ~1024.94 g/mol | [8] |

| Optimal pH for Conjugation | 8.2 - 8.5 | [3][4] |

Table 1: Physicochemical and Fluorescence Properties of this compound.

| Parameter | Recommended Range | Reference |

| Protein Concentration | 2 - 10 mg/mL | [4][10] |

| Dye:Protein Molar Ratio | 3:1 to 10:1 | [11][12] |

| Incubation Time | 1 hour at room temperature | [5] |

| Incubation Temperature | Room Temperature | [5] |

Table 2: Recommended Reaction Conditions for Protein Labeling with this compound.

Experimental Protocols

Detailed methodologies are critical for successful and reproducible bioconjugation. The following sections provide step-by-step protocols for labeling proteins, antibodies, and nucleic acids with this compound.

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol outlines the procedure for labeling primary amines on proteins.

A. Reagent Preparation:

-

Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[5] The recommended protein concentration is between 2-10 mg/mL.[4][10] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[5]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[4] Vortex thoroughly to ensure the dye is completely dissolved.[4]

B. Labeling Reaction:

-

Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate if necessary.[4]

-

Add the dissolved this compound to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[11] The optimal ratio may need to be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[5]

C. Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.[4][5]

-

Equilibrate the column with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.

Protocol 2: Covalent Labeling of Antibodies with this compound

This protocol is a specific application of protein labeling for antibodies.

A. Reagent Preparation:

-

Antibody Solution: Prepare the antibody in an amine-free buffer at a concentration of 2-10 mg/mL.[13] Ensure the buffer pH is between 8.2 and 8.5.[13]

-

This compound Stock Solution: Prepare a fresh 10 mg/mL solution of this compound in DMSO or DMF.[13]

B. Labeling Reaction:

-

Add the this compound stock solution to the antibody solution at a recommended molar ratio of 10:1 (dye:antibody).[11]

-

Incubate for 1 hour at room temperature in the dark with gentle agitation.[13]

C. Purification of the Labeled Antibody:

-

Purify the labeled antibody using a spin column or gel filtration to remove free dye.[13]

-

The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Labeling of Amine-Modified Nucleic Acids with this compound

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

A. Reagent Preparation:

-

Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).

-

This compound Stock Solution: Prepare a fresh solution of this compound in DMSO.

B. Labeling Reaction:

-

Add the this compound stock solution to the oligonucleotide solution.

-

Incubate the reaction for 1 hour at room temperature in the dark.

C. Purification of the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol precipitation, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).[14][15] Dual HPLC purification is often recommended for post-synthetic labeling.[16]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound bioconjugation.

Conclusion

This compound bioconjugation is a robust and versatile technique for fluorescently labeling biomolecules. By understanding the underlying chemical principles, adhering to optimized experimental protocols, and utilizing key quantitative data, researchers can effectively generate high-quality Cy3-labeled conjugates for a wide array of applications in biological research and drug development. Careful consideration of factors such as buffer composition, pH, and dye-to-biomolecule ratios is paramount for achieving efficient and reproducible labeling. The detailed information and protocols provided in this guide serve as a fundamental resource for scientists aiming to leverage the power of Cy3 fluorescence in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. assaygenie.com [assaygenie.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cyanine 3, SE | CAS 146368-16-3 | Tocris Bioscience [tocris.com]

- 8. goldbio.com [goldbio.com]

- 9. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 13. assaygenie.com [assaygenie.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

Methodological & Application

Application Notes and Protocols for CY3-SE Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of amino-modified oligonucleotides with Cyanine 3 (Cy3) succinimidyl ester (SE). The protocols detailed below cover reagent preparation, the labeling reaction, purification of the conjugate, and quality control procedures, ensuring reliable and reproducible results for your research and development needs.

Introduction

Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling biomolecules. Its high extinction coefficient, good photostability, and fluorescence quantum yield make it an excellent choice for a variety of applications, including microarrays, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies. The succinimidyl ester (SE) functional group of Cy3 reacts efficiently with primary aliphatic amines, such as those synthetically introduced at the 5' or 3' terminus of an oligonucleotide, to form a stable amide bond. This process, known as NHS ester chemistry, is a common and reliable method for fluorescently labeling oligonucleotides.[1][2][3]

Proper labeling and purification are critical for the success of downstream applications. Inadequate removal of free, unreacted dye can lead to high background signals and inaccurate quantification. This guide provides a detailed, step-by-step protocol for labeling amino-modified oligonucleotides with Cy3-SE, followed by purification and quality control measures.

Materials and Reagents

| Reagent/Material | Specifications |

| Amino-modified oligonucleotide | Lyophilized, with a primary amine at the 5', 3', or an internal position |

| This compound (Succinimidyl Ester) | Desiccated, stored at -20°C and protected from light |

| Labeling Buffer | 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 |

| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, low water content |

| Precipitation Solution | 3 M Sodium Acetate, pH 5.2 |

| Wash Solution | 70% Ethanol (cold) |

| Resuspension Buffer | Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) |

| Purification System (Optional) | HPLC system with a reverse-phase column, or size-exclusion chromatography columns |

Experimental Protocols

Reagent Preparation

1.1. Oligonucleotide Solution:

-

Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 1 mM.

-

Vortex thoroughly and centrifuge briefly to ensure the oligonucleotide is completely dissolved.

1.2. This compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[4]

-

Vortex until the dye is fully dissolved. This solution is sensitive to moisture and should be used promptly.[1]

This compound Labeling Reaction

This protocol is optimized for a reaction volume that can be adjusted based on the amount of oligonucleotide to be labeled.

-

In a microcentrifuge tube, combine the following:

-

50 µL of 1 mM amino-modified oligonucleotide solution.

-

50 µL of the 10 mg/mL this compound stock solution in DMSO.

-

5 µL of 1 M sodium bicarbonate buffer to maintain the alkaline pH.[5]

-

-

Vortex the reaction mixture gently.

-

Incubate the reaction for 1-2 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to protect the dye from photobleaching.

Purification of Labeled Oligonucleotide

Purification is a critical step to remove unreacted this compound, which can interfere with downstream applications. Two common methods are provided below.

3.1. Ethanol Precipitation (Standard Method)

-

To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

-

Add 2.5 to 3 volumes of cold 100% ethanol.

-

Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

-

Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the labeled oligonucleotide.

-

Carefully decant the supernatant, which contains the unreacted dye.

-

Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.

-

After the final wash, remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the purified Cy3-labeled oligonucleotide in an appropriate volume of nuclease-free water or TE buffer.

3.2. High-Performance Liquid Chromatography (HPLC) Purification (High Purity Method)

For applications requiring highly pure labeled oligonucleotides, ion-pair reversed-phase HPLC is recommended.[6][7]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in acetonitrile.

-

Column: C18 reverse-phase column.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide.

-

Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).

-

The successfully labeled oligonucleotide will exhibit a peak at both wavelengths, eluting later than the unlabeled oligonucleotide due to the hydrophobicity of the Cy3 dye.

-

Collect the fractions containing the dual-absorbance peak and lyophilize to obtain the purified product.

Data Presentation and Quality Control

The quality of the labeled oligonucleotide is assessed by determining the concentration and the degree of labeling (DOL).

Spectrophotometric Analysis

-

Measure the absorbance of the purified Cy3-labeled oligonucleotide solution at 260 nm (A260) and 550 nm (A550) using a spectrophotometer.

-

Calculate the concentration of the oligonucleotide and the Cy3 dye using the following formulas:

-

Concentration of Oligonucleotide (µM) = [A260 - (A550 × CF)] / ε_oligo × path length (cm) × 1000

-

Concentration of Cy3 (µM) = A550 / ε_Cy3 × path length (cm) × 1000

Where:

- CF (Correction Factor): Accounts for the absorbance of Cy3 at 260 nm. For Cy3, this is approximately 0.08.

- ε_oligo: Molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).

- ε_Cy3: Molar extinction coefficient of Cy3 at 550 nm (approximately 150,000 M⁻¹cm⁻¹).

-

-

Degree of Labeling (DOL) = Concentration of Cy3 / Concentration of Oligonucleotide

Expected Results

| Parameter | Typical Value | Notes |

| Dye to Oligo Molar Ratio (in reaction) | 10:1 to 20:1 | A higher excess of dye can drive the reaction to completion but may necessitate more rigorous purification. |

| Labeling Efficiency | > 80% | Calculated as the percentage of labeled oligonucleotide to the total oligonucleotide after the reaction. |

| Purification Yield (Ethanol Precipitation) | 70-90% | This can vary depending on the length and concentration of the oligonucleotide. |

| Degree of Labeling (DOL) | 0.8 - 1.2 | For a single-labeled oligonucleotide, a DOL close to 1.0 indicates successful labeling. |

| Purity (HPLC) | > 95% | The main peak should correspond to the Cy3-labeled oligonucleotide. |

Visualizations

Chemical Reaction Workflow

Caption: Workflow of the this compound labeling reaction with an amino-modified oligonucleotide.

Experimental Workflow Diagram

References

- 1. genecopoeia.com [genecopoeia.com]

- 2. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. idtdna.com [idtdna.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Determining the Degree of Labeling: Calculating the Dye-to-Protein Ratio for CY3-SE

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Cyanine 3 (Cy3), an orange-fluorescent dye, is a popular choice for protein labeling due to its brightness and photostability.[1][2] Cy3 succinimidyl ester (CY3-SE) is an amine-reactive derivative that efficiently labels primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, forming a stable amide bond.[1][3]

A critical parameter to control in any protein-dye conjugation is the dye-to-protein ratio, also known as the degree of labeling (DOL).[4] This ratio represents the average number of dye molecules conjugated to each protein molecule.[4] An optimal DOL is crucial for experimental success. Over-labeling can lead to fluorescence quenching and potential loss of the protein's biological activity, while under-labeling results in a weak signal.[4] This document provides a detailed protocol for labeling proteins with this compound and calculating the dye-to-protein ratio using spectrophotometric methods.

Principle of Calculation

The dye-to-protein ratio is determined by measuring the absorbance of the labeled protein solution at two key wavelengths: 280 nm and the maximum absorbance of the dye (λmax for Cy3 is approximately 550 nm).[5][6] The absorbance at 280 nm (A280) is used to determine the protein concentration. However, the dye also absorbs light at 280 nm, which necessitates a correction to accurately determine the protein's contribution to the A280 reading.[6][7] The absorbance at the dye's λmax is used to calculate the concentration of the conjugated dye. By determining the molar concentrations of both the protein and the dye, their ratio can be calculated.[4]

Quantitative Data Summary

The following table summarizes the essential quantitative data required for calculating the dye-to-protein ratio for this compound.

| Parameter | Value | Reference |

| Molar Extinction Coefficient of CY3 (ε_dye_) | 150,000 M⁻¹cm⁻¹ at ~550 nm | [5][8][9] |

| Correction Factor (CF) at 280 nm | 0.08 | [5][9] |

| Molar Extinction Coefficient of Protein (ε_prot) | Protein-specific (can be calculated from the amino acid sequence) | [10] |

Experimental Protocol

This protocol outlines the steps for labeling a protein with this compound and subsequently determining the dye-to-protein ratio.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[11]

-

This compound (Succinimidyl Ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8][12]

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.5[11]

-

Gel filtration column (e.g., Sephadex G-25) for purification[12][13]

-

Spectrophotometer

Protein Labeling Workflow

Figure 1. Experimental workflow for protein labeling with this compound and determination of the dye-to-protein ratio.

Detailed Methodology

-

Preparation of Protein Solution :

-

Preparation of this compound Stock Solution :

-

Labeling Reaction :

-

Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate buffer.[5][7] This alkaline pH facilitates the reaction with primary amines.[3]

-

Slowly add the this compound stock solution to the protein solution while gently stirring. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1.[11] This ratio may need to be optimized for your specific protein.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring, protected from light.[12][13]

-

-

Purification of the Labeled Protein :

Calculation of the Dye-to-Protein Ratio

-

Measure Absorbance :

-

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A_280) and at the maximum absorbance of CY3, which is approximately 550 nm (A_dye). Use a 1 cm pathlength cuvette.

-

If the absorbance readings are too high (generally above 2.0), dilute the sample with buffer and re-measure. Remember to account for the dilution factor in your calculations.[6]

-

-

Calculate the Molar Concentration of the Protein :

-

First, correct the absorbance at 280 nm for the contribution of the CY3 dye using the following formula: Corrected A_280 = A_280 - (A_dye × CF) where CF is the correction factor for CY3 at 280 nm (0.08).[5]

-

Next, calculate the molar concentration of the protein using the Beer-Lambert law:[10][14] Protein Concentration (M) = Corrected A_280 / ε_prot_ where ε_prot_ is the molar extinction coefficient of your protein in M⁻¹cm⁻¹. This value can often be calculated based on the protein's amino acid sequence.

-

-

Calculate the Molar Concentration of the Dye :

-

Calculate the molar concentration of the CY3 dye using the Beer-Lambert law:[14] Dye Concentration (M) = A_dye / ε_dye_ where ε_dye_ is the molar extinction coefficient of CY3 (150,000 M⁻¹cm⁻¹).

-

-

Calculate the Dye-to-Protein Ratio (Degree of Labeling) :

-

Finally, calculate the ratio of the molar concentrations: Dye-to-Protein Ratio = Dye Concentration (M) / Protein Concentration (M)

-

This final value represents the average number of CY3 molecules per protein molecule.

Signaling Pathway and Logical Relationship Diagram

The process of calculating the dye-to-protein ratio follows a logical progression of measurements and calculations.

Figure 2. Logical flow for the calculation of the dye-to-protein ratio.

Conclusion

Accurate determination of the dye-to-protein ratio is essential for the successful and reproducible use of fluorescently labeled proteins in research and development. By following this detailed protocol, researchers can confidently label their proteins with this compound and precisely calculate the degree of labeling, ensuring optimal performance in downstream applications.

References

- 1. lifetein.com [lifetein.com]

- 2. abpbio.com [abpbio.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assaygenie.com [assaygenie.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 9. goldbio.com [goldbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. genecopoeia.com [genecopoeia.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. peakproteins.com [peakproteins.com]

Application Notes and Protocols for CY3-SE Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful labeling of biomolecules, such as proteins and antibodies, with CY3-SE (Succinimidyl Ester), an amine-reactive fluorescent dye. Adherence to optimal buffer conditions is critical for achieving high labeling efficiency and preserving the biological activity of the labeled molecule.

Introduction to this compound Labeling

This compound is a bright, orange-fluorescent dye that contains an N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines (-NH₂) found on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable covalent amide bond.[1][2] The efficiency of this labeling reaction is highly dependent on the pH and composition of the reaction buffer.

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state. Conversely, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH. Therefore, maintaining an optimal pH is a key factor for successful conjugation.[3][4][5]

Critical Parameters: Buffer pH and Composition

The selection of an appropriate labeling buffer is paramount for maximizing the yield of the desired fluorescently-labeled conjugate while minimizing side reactions.

pH: The optimal pH range for labeling with this compound and other NHS esters is between 8.0 and 9.0.[6] A pH of 8.2 to 8.5 is most commonly recommended to ensure that the primary amino groups on the target molecule are deprotonated and reactive, while the rate of NHS ester hydrolysis remains manageable.[4][5][7]

-

Below pH 8.0: The concentration of protonated, unreactive primary amines increases, leading to significantly lower labeling efficiency.

-

Above pH 9.0: The rate of hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of dye available to react with the target molecule.[3][4]

Buffer Composition: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target biomolecule for reaction with the this compound, thereby reducing labeling efficiency.[5][6][8]

Data Presentation: Recommended Labeling Buffers

The following table summarizes the recommended buffers for this compound labeling reactions.

| Buffer | Concentration | Optimal pH Range | Notes |

| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 | A widely used and effective buffer for NHS ester conjugations.[3][5][9][10][11] |

| Sodium Borate | 50 mM | 8.5 | Another suitable buffer option for maintaining the desired pH.[5] |

| Phosphate Buffer | 0.1 M | 8.3 - 8.5 | A common laboratory buffer that can be used for labeling reactions, ensuring it is free of amine-containing additives.[3][5] |

| PBS (Phosphate-Buffered Saline) | 1X | 7.2 - 7.4 | While the pH is suboptimal, it can be used. However, labeling times may need to be significantly longer, and efficiency may be reduced.[12] It is often used for purification.[6] |

Buffers to Avoid:

-

Tris (tris(hydroxymethyl)aminomethane)

-

Glycine

-

Ammonium salts

If your protein of interest is in a buffer containing any of these components, it must be exchanged into a recommended labeling buffer via dialysis or gel filtration prior to initiating the labeling reaction.[4][6][10][11]

Experimental Protocols

This protocol is a general guideline for labeling proteins and antibodies with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

-

Protein or antibody of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5][6][13][14]

-

Purification column (e.g., Sephadex G-25)[6]

-

Reaction tubes

-

Shaker or rotator

Procedure:

-

Prepare the Protein Solution:

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[5] This stock solution should be prepared fresh.

-

-

Labeling Reaction:

-

Add the appropriate volume of the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 8:1 and 15:1.[13]

-

Mix the reaction gently and incubate for 1 hour at room temperature, protected from light.[4][15] Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Purification of the Labeled Protein:

-

Separate the CY3-labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25).[6]

-

Equilibrate the column with a suitable storage buffer, such as PBS.

-

Apply the reaction mixture to the column and collect the fractions. The first colored band to elute will be the labeled protein.[6]

-

-

Determination of Degree of Labeling (DOL) (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for CY3 (approximately 550 nm).

-

Calculate the DOL to determine the average number of dye molecules per protein molecule.

-

-

Storage:

Materials:

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

pH meter

-

1 M NaOH

Procedure:

-

Weigh out 8.4 g of sodium bicarbonate.[5]

-

Dissolve the sodium bicarbonate in approximately 900 mL of deionized water.[5]

-

Adjust the pH to 8.3 by adding 1 M NaOH dropwise while monitoring with a pH meter.[5]

-

Bring the final volume to 1 L with deionized water.[5]

-

The buffer can be filter-sterilized if necessary and stored at 4°C.

Mandatory Visualization

Caption: Workflow for labeling proteins with this compound.

Signaling Pathways and Experimental Workflows

The reaction between this compound and a primary amine on a protein is a direct covalent conjugation and does not involve a biological signaling pathway. The experimental workflow is detailed in the protocol above and visualized in the diagram. The core chemical relationship is the reaction of the amine with the NHS ester to form a stable amide bond.

Caption: Chemical reaction of this compound with a primary amine.

References

- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 2. lifetein.com [lifetein.com]

- 3. interchim.fr [interchim.fr]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. setabiomedicals.com [setabiomedicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. assaygenie.com [assaygenie.com]

- 11. assaygenie.com [assaygenie.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. lumiprobe.com [lumiprobe.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

Application Note: Purification of CY3-SE Labeled Proteins Using Dialysis

Introduction

Covalent labeling of proteins with fluorescent dyes such as Cyanine3 succinimidyl ester (CY3-SE) is a cornerstone technique in biological research, enabling the visualization and quantification of proteins in a wide array of applications including immunoassays, fluorescence microscopy, and flow cytometry. The labeling reaction involves the formation of a stable amide bond between the primary amines (e.g., lysine residues) on the protein and the N-hydroxysuccinimide (NHS) ester group of the dye.[1] Following the conjugation reaction, it is critical to remove any non-covalently bound or excess free dye from the protein solution.[2][3] Failure to do so can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and potential artifacts in downstream experiments.

Dialysis is a widely used, gentle, and effective method for separating the relatively small, unconjugated this compound molecules (MW ~766 Da) from the much larger labeled protein.[4] The technique relies on the principle of selective diffusion across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).[4][5] The labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules and other low-molecular-weight contaminants diffuse into a large volume of external buffer, known as the dialysate.[4][6] This application note provides a detailed protocol for the purification of CY3-labeled proteins using dialysis, ensuring high purity and recovery of the final conjugate.

Key Experimental Workflow

The overall process involves labeling the protein with the this compound dye, followed by purification via dialysis to remove unconjugated dye, and finally, characterization of the purified conjugate.

Caption: Workflow for CY3 protein labeling and purification.

Materials and Reagents

-

Protein of Interest: 2-10 mg/mL in a suitable buffer.

-

This compound (Succinimidyl Ester): Stored desiccated at -20°C.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For reconstituting the dye.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0. Note: Buffers containing primary amines like Tris or glycine are incompatible with NHS-ester chemistry and must be removed prior to labeling.[7][8][9]

-

Dialysis Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or another buffer suitable for the protein's stability.

-

Dialysis Tubing/Cassette: Select a Molecular Weight Cutoff (MWCO) that is at least 3-5 times smaller than the molecular weight of the protein to be retained.[10] For a typical antibody (~150 kDa), a 10K to 20K MWCO is appropriate.

-

Stir Plate and Stir Bar

-

4°C Refrigerator or Cold Room

-

Spectrophotometer

Experimental Protocols

Protocol 1: Protein Preparation